N-[4-(benzyloxy)phenyl]-2-methoxybenzamide
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Description
N-[4-(benzyloxy)phenyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H19NO3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13649347 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Potential and Designing Potent Antioxidants
N-arylbenzamides, including derivatives similar to N-[4-(benzyloxy)phenyl]-2-methoxybenzamide, have shown promising antioxidant capabilities. A study combining experimental and computational analysis identified these derivatives as potent antioxidants, surpassing reference molecules in effectiveness. This research underscores the strategic use of bisphenylamides for crafting powerful antioxidants, highlighting a trihydroxy derivative as a lead compound for further optimization of the benzamide scaffold. The presence of methoxy groups positively influences antioxidant properties, demonstrating the compounds' potential in this domain (Perin et al., 2018).
Corrosion Inhibition
Benzamide derivatives, including those with methoxy substituents, have been identified as effective corrosion inhibitors for mild steel in acidic environments. This class of compounds, through experimental and computational studies, was found to enhance inhibition efficiency, acting as interface corrosion inhibitors. Their adsorption behavior suggests a potential application in protecting metals against corrosive dissolution, providing insights into the development of more effective corrosion inhibitors (Mishra et al., 2018).
Electrochemical Oxidation and Antioxidant Activity
Exploring the electrochemical oxidation of amino-substituted benzamide derivatives has provided valuable insights into their antioxidant activity. This research suggests a direct correlation between the compounds' electrochemical behavior and their ability to scavenge free radicals, offering a pathway to understanding and improving antioxidant effectiveness in this class of compounds (Jovanović et al., 2020).
Novel Synthetic Pathways and Chemical Transformations
Studies have also delved into the synthesis and characterization of novel compounds and materials from benzamide derivatives, shedding light on new synthetic pathways and chemical transformations. These findings open the door to the development of materials and molecules with tailored properties for various scientific applications, ranging from material science to pharmaceutical development (Hikawa et al., 2012).
Properties
IUPAC Name |
2-methoxy-N-(4-phenylmethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-10-6-5-9-19(20)21(23)22-17-11-13-18(14-12-17)25-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKYUOCBQRCGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.